molecular formula C17H16Cl2N2OS B2969981 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide CAS No. 2034472-15-4

2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B2969981
CAS No.: 2034472-15-4
M. Wt: 367.29
InChI Key: FBBDCMPJMDWFOK-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is a synthetic thiazolidine derivative characterized by a central five-membered thiazolidine ring fused with a carboxamide group. The compound features a 3,4-dichlorophenyl substituent at the 2-position of the thiazolidine ring and an N-(2-methylphenyl) group attached to the carboxamide moiety.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2OS/c1-11-4-2-3-5-15(11)20-17(22)21-8-9-23-16(21)12-6-7-13(18)14(19)10-12/h2-7,10,16H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBDCMPJMDWFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with thiourea to yield the final thiazolidine compound. The reaction conditions generally require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidine ring and aromatic groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active agents, particularly ligands targeting sigma receptors. Below is a comparative analysis based on molecular structure, substituent effects, and biological activity:

Structural Analogues in Sigma Receptor Ligands

highlights sigma receptor ligands such as BD1047 and BD1052 , which also incorporate a 3,4-dichlorophenyl group (Table 1, ). However, these compounds differ in their core scaffolds:

  • BD1047 : Contains a piperidine-ethylamine backbone with a 3,4-dichlorophenyl group.
  • BD1052 : Features a pyrrolidinyl-ethylamine chain linked to the 3,4-dichlorophenyl moiety.
  • Target Compound : Utilizes a thiazolidine-carboxamide scaffold, which may confer distinct steric and electronic properties compared to amine-based ligands.

Key Structural Differences :

Compound Core Structure 3,4-Dichlorophenyl Position Additional Substituents
Target Compound Thiazolidine-carboxamide 2-position of thiazolidine N-(2-methylphenyl) carboxamide
BD1047 Piperidine-ethylamine Ethylamine chain N-methyl-dimethylamine
BD1052 Pyrrolidinyl-ethylamine Ethylamine chain Allyl group
Functional Group Impact on Bioactivity
  • 3,4-Dichlorophenyl Group : Common to all three compounds, this substituent is critical for sigma receptor affinity due to its hydrophobic and electron-withdrawing properties .
  • Thiazolidine vs. Amine Backbones: Thiazolidine rings are less common in sigma ligands but are known to enhance metabolic stability in drug design. Conversely, amine-based scaffolds (e.g., BD1047) may offer greater conformational flexibility for receptor interaction.
Pharmacological Implications

However, the thiazolidine-carboxamide structure could alter selectivity or efficacy compared to BD1047, which has demonstrated utility in reducing psychostimulant abuse in preclinical models .

Biological Activity

2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide, also known by its CAS Number 2034472-15-4, is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, chemical properties, and various biological activities associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16Cl2N2OSC_{17}H_{16}Cl_{2}N_{2}OS, with a molecular weight of approximately 366.29 g/mol. The compound features a thiazolidine ring structure substituted with dichlorophenyl and methylphenyl groups, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit notable antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE). A study reported IC50 values for related thiazolidine compounds ranging from 0.10 ± 0.05 to 11.40 ± 0.20 µM, indicating significant inhibitory activity compared to the standard drug donepezil (IC50 = 2.16 ± 0.12 µM) .

CompoundIC50 (µM)Enzyme
Compound A0.10 ± 0.05AChE
Donepezil2.16 ± 0.12AChE

3. Antioxidant Activity

The antioxidant properties of thiazolidine derivatives are also noteworthy. Compounds similar to the target molecule have shown the ability to scavenge free radicals effectively, contributing to their potential as therapeutic agents in oxidative stress-related diseases.

Case Studies

Case Study: Evaluation of Antimicrobial Activity
In a comparative study involving various thiazolidine derivatives, researchers found that those with electron-withdrawing groups like chlorine exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that the presence of dichlorophenyl groups in the compound may play a crucial role in its effectiveness against microbial pathogens.

Case Study: Inhibition of AChE
Another investigation focused on the inhibition of acetylcholinesterase by thiazolidine derivatives revealed that structural modifications significantly influenced biological activity. The study concluded that compounds with a similar structure to this compound could be developed as potential treatments for Alzheimer's disease due to their ability to inhibit AChE effectively.

Q & A

Q. What are the standard synthetic routes for 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide, and how can reaction yields be optimized?

Answer: The synthesis of thiazolidine-carboxamide derivatives typically involves coupling reactions between substituted amines and activated carbonyl intermediates. For example, analogous compounds (e.g., Pd(II)/Pt(II) thiazoline complexes) are synthesized via condensation of thiazolidine precursors with chlorinated aromatic amines under reflux in anhydrous solvents like THF or DCM . Optimization strategies include:

  • Catalyst use : Employing triethylamine or DMAP to enhance nucleophilic attack on carbonyl groups.
  • Temperature control : Maintaining reflux conditions (60–80°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethyl acetate/petroleum ether) to isolate pure products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

Answer: Full characterization requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 3,4-dichlorophenyl group resonate at δ 7.2–7.8 ppm, while the thiazolidine ring protons appear as distinct multiplets .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) and fragmentation patterns.
  • UV-Vis spectroscopy : To assess electronic transitions influenced by the dichlorophenyl moiety .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer: Initial screening should include:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC50_{50} values.
  • Cytotoxicity profiling : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to determine EC50_{50}.
  • Solubility and stability : HPLC-based kinetic studies in PBS or simulated biological fluids to assess bioavailability .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs). For instance, the 3,4-dichlorophenyl group may occupy hydrophobic pockets in enzyme active sites .
  • QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data to prioritize substituents.
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How do structural modifications (e.g., halogen substitution, methyl group position) impact bioactivity and metabolic stability?

Answer:

  • Halogen effects : The 3,4-dichlorophenyl group enhances lipophilicity and target affinity but may increase hepatotoxicity. Comparative studies with mono-chloro or fluoro analogs can clarify trade-offs .
  • Methyl group position : The 2-methylphenyl moiety in the carboxamide group influences steric hindrance. Ortho-substitution (as in the target compound) may reduce metabolic oxidation compared to para-substituted analogs .
  • Metabolic profiling : LC-MS/MS analysis of microsomal incubations (human/rat liver S9 fractions) identifies major metabolites (e.g., hydroxylation, dechlorination) .

Q. What strategies resolve contradictions in reported activity data across different studies?

Answer:

  • Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic IC50_{50}).
  • Batch analysis : Compare purity (>95% by HPLC) and stereochemical integrity (chiral HPLC or X-ray crystallography) of test compounds .

Q. How can crystallographic data inform mechanistic studies of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolve the thiazolidine ring conformation (e.g., envelope vs. twist-boat) and dihedral angles between aromatic rings. For example, a planar arrangement may facilitate π-π stacking with target proteins .
  • Electron density maps : Identify halogen bonding between chlorine atoms and protein backbone carbonyls, a critical interaction in kinase inhibitors .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationReflux condensation, column chromatography
Structural Validation1H^1H/13C^{13}C NMR, HRMS, X-ray diffraction
Biological ScreeningMTT assay, enzyme kinetics, HPLC stability tests
Computational DesignAutoDock Vina, QSAR, MD simulations

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